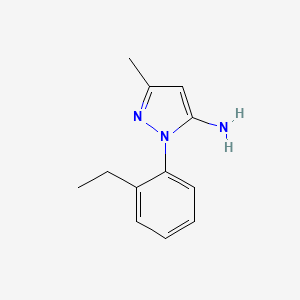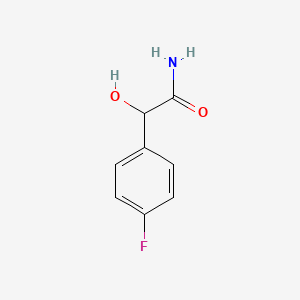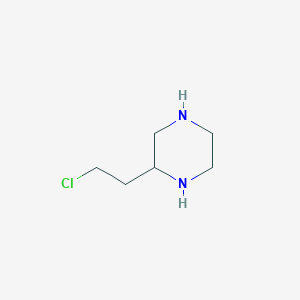
5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine: is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine typically involves the introduction of bromine, pentafluoroethyl, and trifluoromethyl groups onto a pyridine ring. One common method is the bromination of a pre-fluorinated pyridine derivative using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent.
Fluorination: Use of fluorinating agents such as Selectfluor or Deoxo-Fluor.
Coupling Reactions: Palladium catalysts, boron reagents, and bases such as potassium carbonate.
Major Products:
- Substituted pyridines with various functional groups replacing the bromine atom.
- Coupled products with aryl or alkyl groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals and agrochemicals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparación Con Compuestos Similares
- 5-Bromo-2-trifluoromethylpyridine
- 3-Bromo-5-fluoro-2-trifluoromethylpyridine
- 2-Bromo-5-trifluoromethylpyridine
Comparison: Compared to its analogs, 5-Bromo-2-pentafluoroethyl-3-trifluoromethylpyridine has a unique combination of bromine, pentafluoroethyl, and trifluoromethyl groups, which imparts distinct physical and chemical properties. The additional fluorine atoms enhance its stability and reactivity, making it more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H2BrF8N |
|---|---|
Peso molecular |
344.00 g/mol |
Nombre IUPAC |
5-bromo-2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2BrF8N/c9-3-1-4(7(12,13)14)5(18-2-3)6(10,11)8(15,16)17/h1-2H |
Clave InChI |
AMGQFWDRHYYKHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)



![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)

![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)

